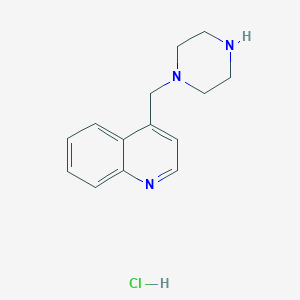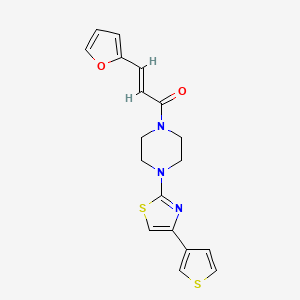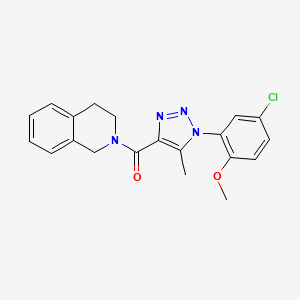
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-4-(thiophen-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized using a specific method that involves the use of various reagents and solvents.
Wissenschaftliche Forschungsanwendungen
Supramolecular Gelators
Research on derivatives of benzamide, including those with triazole and thiophene moieties, has demonstrated their potential as supramolecular gelators. A study highlighted the synthesis and gelation behavior of N-(thiazol-2-yl)benzamide derivatives, elucidating the impact of methyl functionality and non-covalent interactions on gel formation. This research suggests the relevance of similar compounds in the development of stable gels for various applications, including drug delivery systems and materials science (Yadav & Ballabh, 2020).
Antifungal and Antimicrobial Activities
Several studies have synthesized and evaluated benzamide derivatives containing triazole moieties for their antifungal and antimicrobial activities. One such study reported the synthesis of novel benzamide derivatives with significant in vitro activity against phytopathogenic fungi, suggesting the potential of these compounds as promising candidates for developing new antifungal agents (Zhang et al., 2016). Another research effort synthesized thiadiazolobenzamide and its complexes, exploring their potential in antimicrobial applications (Adhami et al., 2012).
Catalytic Applications
Compounds with triazole and benzamide structures have been investigated for their catalytic properties. A study involving catalyst activation with Cp*RhIII/IrIII–1,2,3-triazole-based organochalcogen ligand complexes revealed their utility in transfer hydrogenation and oxidation reactions. This work underscores the versatility of such compounds in catalysis, offering insights into their potential industrial applications (Saleem et al., 2014).
Potential Pharmaceutical Applications
The exploration of benzamide derivatives for pharmaceutical applications has been a significant area of interest. Research has focused on the synthesis and evaluation of these compounds for activities against various diseases, including cancer and infectious diseases. For instance, a study on the synthesis and anticancer evaluation of benzamide-based derivatives highlighted their potential efficacy against multiple cancer cell lines, indicating the possibility of developing new anticancer drugs (Ravinaik et al., 2021).
Eigenschaften
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-4-thiophen-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS/c1-13(2)16(12-22-10-9-19-21-22)20-18(23)15-7-5-14(6-8-15)17-4-3-11-24-17/h3-11,13,16H,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCWXBOXNPDSMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C2=CC=C(C=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Tert-butyl)phenoxy]-4,6-dimethyl-3-pyridinyl methyl sulfone](/img/structure/B2731083.png)

![1,5-Diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2731087.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2731089.png)
![N-benzyl-4-((4-methoxyphenyl)sulfonyl)-N-(4-methylbenzo[d]thiazol-2-yl)butanamide](/img/structure/B2731090.png)
![(Z)-5-chloro-N-(5-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2731091.png)

![2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2731095.png)
![3,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2731096.png)
![3-[(3-fluorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2731097.png)
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2731099.png)

